

Application Notes and Protocols for the Synthesis of Sculponeatin N Intermediates

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Compound of Interest

Compound Name: Sculponeatin N

Cat. No.: B15596617

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These application notes provide a detailed overview of the reagents, conditions, and protocols for the synthesis of key intermediates in the total synthesis of **Sculponeatin N**, a bioactive diterpene. The methodologies outlined are based on published total syntheses, offering a guide for researchers in natural product synthesis and medicinal chemistry.

Key Synthetic Strategies

The total synthesis of **Sculponeatin N** has been achieved through various routes, with notable strategies including a diastereoselective Nazarov cyclization, ring-closing metathesis, and a reductive radical cyclization to construct the core bicyclo[3.2.1]octane system.^[1] An alternative approach has utilized a regio- and stereoselective aldol reaction followed by an intramolecular Diels-Alder reaction to build the B and C rings.^{[2][3][4]}

Synthesis Pathway Overview (Thomson and Co-workers)

A 23-step total synthesis of **Sculponeatin N** was reported starting from 3-methylcyclohex-2-enone.^[1] Key transformations in this pathway include a Nazarov cyclization to form a cyclopentenone intermediate, a ring-closing metathesis to construct a tricyclic system, and a radical cyclization to forge the characteristic bicyclo[3.2.1]octane core.^{[1][5]}

Diagram of the Synthetic Pathway



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Caption: Key transformations in the total synthesis of **Sculponeatin N**.

Quantitative Data Summary for Key Transformations

The following tables summarize the reagents, conditions, and yields for critical steps in the synthesis of **Sculponeatin N** intermediates.

Table 1: Formation of the Bicyclo[3.2.1]octane Ring System

Reaction Step	Triflate Elimination
Starting Material	Vinyl Triflate Intermediate (21)
Reagents	Tetrabutylammonium fluoride (TBAF)
Product	Alkyne Intermediate (24)
Yield	87%
Reference	[1]
Reaction Step	Reductive Radical Cyclization
Starting Material	Alkyne Intermediate (24)
Reagents	Tributyltin hydride (Bu_3SnH), Azobisisobutyronitrile (AIBN)
Product	Bicyclo[3.2.1]octane Intermediate (22)
Yield	82% (71% over 2 steps from 21)
Reference	[1]

Table 2: Late-Stage Oxidations to Furnish Sculponeatin N

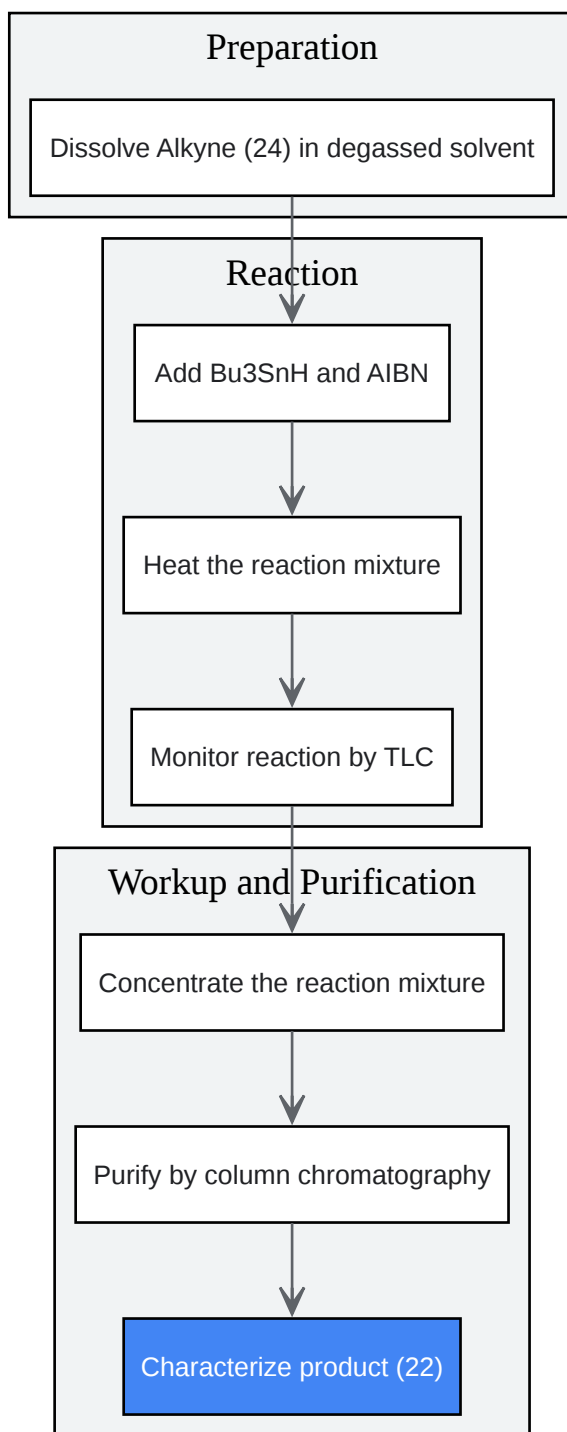
Reaction Step	Allylic Oxidation, Silylation, and Ozonolysis
Starting Material	Bicyclo[3.2.1]octane Intermediate (22)
Reagents	1. Selenium dioxide (SeO ₂), tert-Butyl hydroperoxide (tBuOOH) 2. Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Triethylamine (NEt ₃) 3. Ozone (O ₃), Pyridine
Product	Lactol Intermediate (29)
Yield	49% over 3 steps
Reference	[1]
Reaction Step	Lactol to Lactone Conversion
Starting Material	Lactol Intermediate (29)
Reagents	Lithium borohydride (LiBH ₄), Diglyme
Conditions	50 °C
Product	Lactone Intermediate (30)
Yield	47%
Reference	[1]
Reaction Step	Final Deprotection and Oxidation
Starting Material	Lactone Intermediate (30)
Reagents	1. Tetrabutylammonium fluoride (TBAF) 2. Manganese dioxide (MnO ₂)
Product	Sculponeatin N (2)
Yield	36% over 2 steps
Reference	[1]

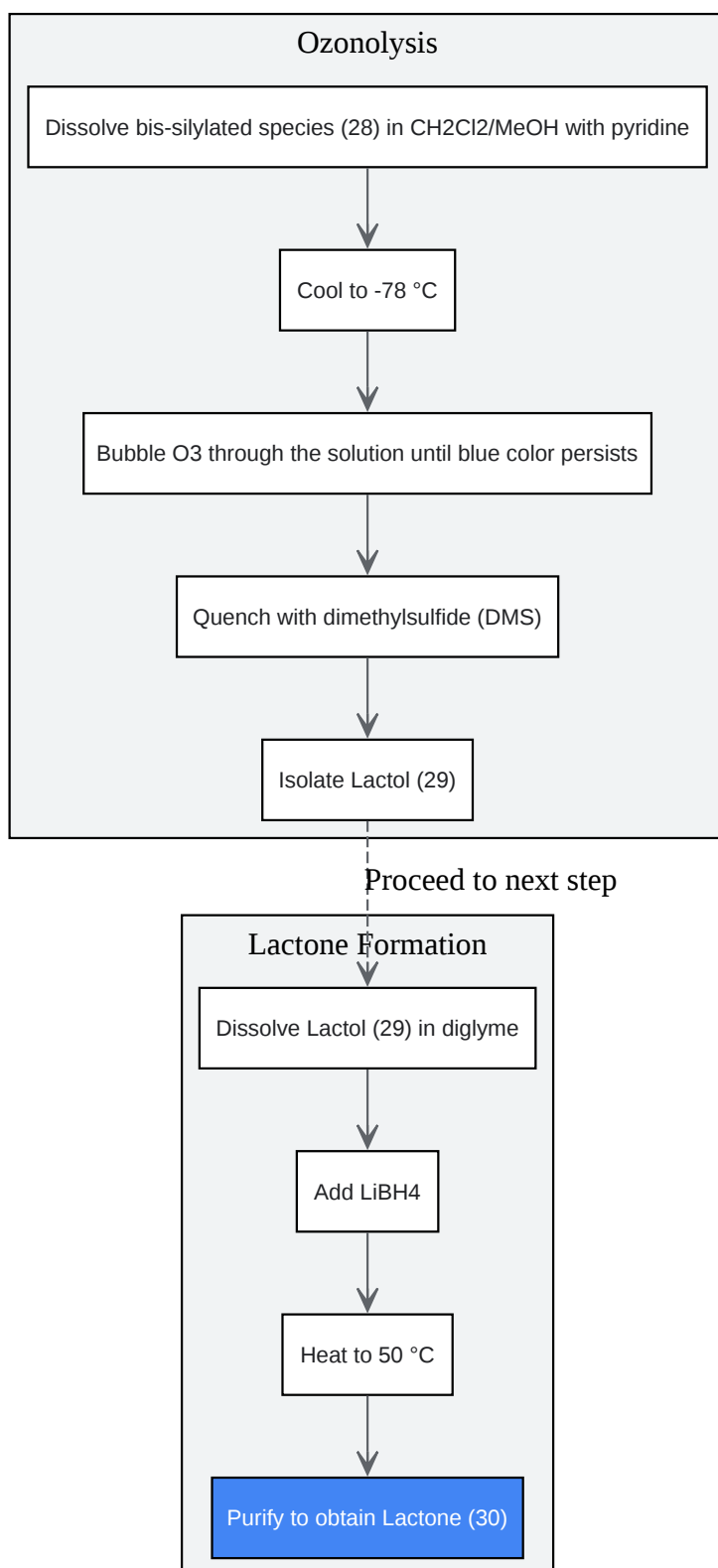
Experimental Protocols

Protocol 1: Reductive Radical Cyclization for Bicyclo[3.2.1]octane Core

This protocol describes the formation of the bicyclo[3.2.1]octane ring system from an alkyne precursor.^[1]

Workflow Diagram





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